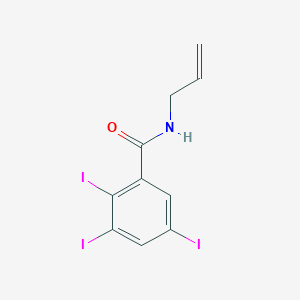
n-Allyl-2,3,5-triiodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Allyl-2,3,5-triiodobenzamide is an organic compound with the molecular formula C10H8I3NO and a molecular weight of 538.89 g/mol . This compound is characterized by the presence of three iodine atoms attached to a benzene ring, an allyl group, and an amide functional group. It is primarily used in research settings due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2,3,5-triiodobenzamide typically involves the iodination of an allyl-substituted benzamide precursorThe reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale iodination reactions using optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques would likely be employed to produce the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
n-Allyl-2,3,5-triiodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The allyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as N-bromosuccinimide (NBS) in the presence of light can be used for allylic bromination.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, allylic bromination with NBS would yield an allylic bromide derivative .
Aplicaciones Científicas De Investigación
n-Allyl-2,3,5-triiodobenzamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study substitution and addition reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential contrast agent for imaging techniques due to its iodine content.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of n-Allyl-2,3,5-triiodobenzamide involves its interaction with molecular targets through its iodine atoms and allyl group. The compound can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress and cell death in biological systems . This property is particularly useful in studying its potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Triiodobenzoic Acid: Similar in structure but lacks the allyl group and amide functionality.
2,3,5-Triiodobenzamide: Similar but without the allyl group.
Uniqueness
n-Allyl-2,3,5-triiodobenzamide is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activities compared to its analogs. The combination of iodine atoms and the allyl group makes it a versatile compound for various chemical and biological studies.
Propiedades
Fórmula molecular |
C10H8I3NO |
|---|---|
Peso molecular |
538.89 g/mol |
Nombre IUPAC |
2,3,5-triiodo-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C10H8I3NO/c1-2-3-14-10(15)7-4-6(11)5-8(12)9(7)13/h2,4-5H,1,3H2,(H,14,15) |
Clave InChI |
CKCZRUNIEXCXCM-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=O)C1=C(C(=CC(=C1)I)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


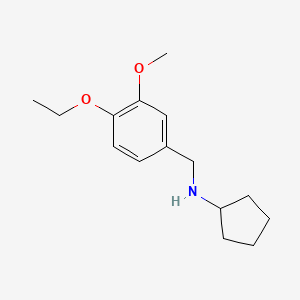

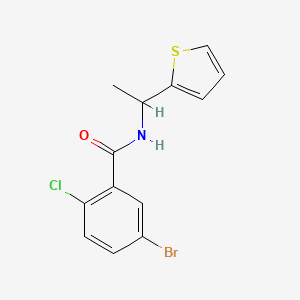
![1-[2-(1-Adamantyl)ethoxy]-3-amino-2-propanol](/img/structure/B14908693.png)
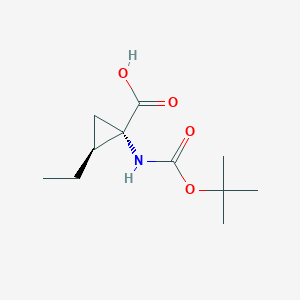
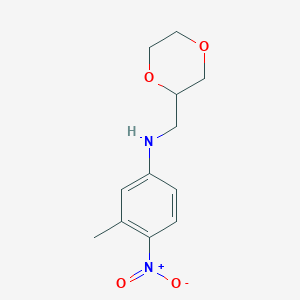
![4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B14908706.png)
![(R)-3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B14908713.png)
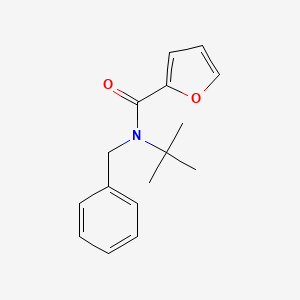

![8-Fluoro-7-(trifluoromethyl)-2H-thiopyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B14908728.png)
![7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B14908738.png)
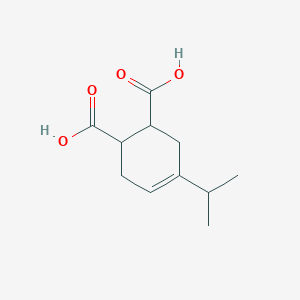
![N-(1-methoxypropan-2-yl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14908749.png)
